3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one
Description
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one (CAS 548783-48-8) is a chiral oxazolidinone derivative characterized by a 4-benzyl-substituted oxazolidin-2-one core and a 2-allyloctanoyl group at position 3 (Figure 1). Its molecular formula is C21H29NO3, with stereochemical configurations (R)-3 and (S)-2 in the acyl chain, as noted in and . This compound is primarily utilized in asymmetric synthesis as a chiral auxiliary due to its ability to induce stereoselectivity in reactions such as aldol additions or alkylations. The allyl group (prop-2-enyl) and octanoyl chain contribute to its unique physicochemical properties, including lipophilicity and conformational flexibility .
Properties
Molecular Formula |
C21H29NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-benzyl-3-(2-prop-2-enyloctanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3 |
InChI Key |
NYIOEDUOZUIYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Allyloctanoyl Group: The allyloctanoyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride. The reaction is typically performed in the presence of a base such as triethylamine or pyridine.
Benzylation: The final step involves the introduction of the benzyl group through a benzylation reaction. This can be achieved using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Acyl Groups
The acyl substituent at position 3 of the oxazolidinone ring is a critical determinant of reactivity and application. Key analogs include:
Impact of Acyl Chain Length and Substituents :
- Stereochemical Control: The (S)-2-allyl group in the target compound introduces steric effects that influence asymmetric induction, differing from branched analogs like 3-methylbutanoyl derivatives .
Physical and Spectral Properties
- 1H NMR Data: Target Compound: Expected signals include benzyl aromatic protons (δ 7.2–7.4 ppm), allyl protons (δ 5.1–5.9 ppm), and octanoyl methylene/methyl groups (δ 0.8–2.5 ppm). Analog (CAS 104266-90-2): 1H NMR (CDCl3): δ 2.30–2.10 (m, C2-H), 0.90–0.72 (m, C4-CH3), confirming structural similarities .
- Melting Point and Solubility: Longer acyl chains (e.g., octanoyl) typically raise melting points and reduce aqueous solubility compared to propionyl or 3-methylbutanoyl analogs.
Commercial Availability and Stability
- Commercial Analogs: (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is available at 97% purity (), whereas the target compound is less common, reflecting synthetic complexity.
- Stability : The allyl group may pose stability challenges (e.g., oxidation) compared to saturated analogs, necessitating storage under inert conditions .
Biological Activity
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 225.25 g/mol
- IUPAC Name : 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one
Antimicrobial Properties
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis. In vitro studies have shown effectiveness against various Gram-positive bacteria.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
This data suggests that 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one may be a promising candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study :
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has shown anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
The biological activity of this compound is attributed to its ability to bind to specific targets within cells, influencing various signaling pathways. The interaction with ribosomal RNA is crucial for its antimicrobial effects, while its anticancer properties may stem from its ability to induce stress responses in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
